Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-benzoyl-1-piperazinyl)-3-[(3,4-dimethylbenzoyl)amino]benzoate, commonly known as MBDB, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has gained popularity in the recreational drug market due to its euphoric effects. However, MBDB has also been a subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
MBDB acts as a serotonin releasing agent and a serotonin reuptake inhibitor. It increases the levels of serotonin in the brain, which leads to its euphoric effects. It also has mild effects on dopamine and norepinephrine levels.
Biochemical and Physiological Effects:
MBDB has been found to have several biochemical and physiological effects, including increased heart rate and blood pressure, pupil dilation, and increased body temperature. It also causes the release of oxytocin, which is associated with social bonding and trust.
Advantages and Limitations for Lab Experiments
MBDB has several advantages as a research tool, including its ability to selectively release serotonin and its mild effects on dopamine and norepinephrine levels. However, its recreational use and potential for abuse make it a difficult compound to study in a laboratory setting.
Future Directions
There are several future directions for research on MBDB, including its potential use as a therapeutic agent for depression, anxiety, and neurological disorders. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the structure-activity relationship of MBDB and its analogs could lead to the development of new and more effective drugs with similar mechanisms of action.
Synthesis Methods
MBDB can be synthesized using various methods, including the reaction of 4-benzoyl-1-piperazinecarboxylic acid with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting product is then methylated using methyl iodide to obtain the final product, MBDB.
Scientific Research Applications
MBDB has been studied for its potential therapeutic applications, including its use as an antidepressant and anxiolytic agent. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
properties
Molecular Formula |
C28H29N3O4 |
---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3,4-dimethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H29N3O4/c1-19-9-10-22(17-20(19)2)26(32)29-24-18-23(28(34)35-3)11-12-25(24)30-13-15-31(16-14-30)27(33)21-7-5-4-6-8-21/h4-12,17-18H,13-16H2,1-3H3,(H,29,32) |
InChI Key |
PGJFFSKSGQUBBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.